2-Hydroxy Estradiol 1-N3-Adenine is a complex compound that combines elements of estrogenic activity with nucleobase interactions. This compound is a derivative of 2-hydroxyestradiol, which is an endogenous steroid and catechol estrogen. It is primarily recognized for its potential biological activities, including its role in hormonal regulation and possible interactions with DNA through its adenine component.
2-Hydroxy Estradiol 1-N3-Adenine is synthesized from natural sources of estradiol, a hormone primarily produced in the ovaries. The compound can also be formed through metabolic processes involving cytochrome P450 enzymes, which hydroxylate estradiol to produce various metabolites, including 2-hydroxyestradiol .
The synthesis of 2-Hydroxy Estradiol 1-N3-Adenine can be accomplished through several methods that involve both chemical and enzymatic pathways:
The synthesis requires careful control of reaction conditions such as temperature, pH, and concentration to ensure high yields and purity. Advanced techniques like chromatography may be employed for purification.
The molecular structure of 2-Hydroxy Estradiol 1-N3-Adenine includes:
The structural representation can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H24N4O3 |
| Molecular Weight | 372.41 g/mol |
| CAS Number | Not specified |
| IUPAC Name | (17β)-estra-1,3,5(10)-triene-2,3-diol-1-N3-adenine |
2-Hydroxy Estradiol 1-N3-Adenine is involved in various chemical reactions:
Key reagents used in these reactions include:
The mechanism of action for 2-Hydroxy Estradiol 1-N3-Adenine involves:
Studies indicate that while this compound exhibits estrogenic properties, its interaction with DNA suggests a dual role that may contribute to both hormonal regulation and genetic modulation.
2-Hydroxy Estradiol 1-N3-Adenine has several applications in scientific research:
Estrogens (primarily estradiol, E2, and estrone, E1) undergo phase I metabolism catalyzed by cytochrome P450 (CYP) enzymes, leading to hydroxylation at specific carbon positions on the steroid ring. This hydroxylation represents the critical first step in the pathway leading to potentially genotoxic metabolites, including the DNA adduct 2-Hydroxyestradiol 1-N3-Adenine.
The conversion of estradiol (E2) to 2-hydroxyestradiol (2-OHE2) is predominantly catalyzed by CYP1A2 and CYP3A4 isoforms, particularly in the liver [8]. This enzymatic reaction involves the insertion of a hydroxyl group (-OH) at the C2 position of the phenolic A-ring of estradiol, forming a catechol estrogen structure characterized by two adjacent hydroxyl groups. While hepatic metabolism is significant, 2-hydroxylation activity is also detectable in extrahepatic tissues critically relevant to hormone-dependent carcinogenesis, including the breast, uterus, kidney, and brain [1] [8]. The resulting metabolite, 2-OHE2, possesses inherent chemical reactivity due to its catechol configuration. Although 2-OHE2 exhibits weak estrogenic activity (approximately 7-11% of estradiol's affinity for ERα and ERβ), its significance lies primarily in its potential for further oxidation rather than direct receptor-mediated effects [8]. Circulating and tissue levels of free 2-OHE2 are typically very low due to its rapid conjugation and excretion [8] [9].
The hydroxylation of estrogens represents a metabolic branch point. While CYP1A2 and CYP3A4 favor 2-hydroxylation, CYP1B1 acts as a highly efficient "estrogen 4-hydroxylase," preferentially generating 4-hydroxyestradiol (4-OHE2) [1] [5]. This regioselectivity (C2 vs. C4 hydroxylation) has profound implications for the subsequent generation of reactive intermediates and DNA adducts. Although both 2-OHE2 and 4-OHE2 are catechol estrogens susceptible to further oxidation, the quinones derived from 4-OHE2 (4-OHE2-Q) are significantly more reactive and form substantially higher levels of depurinating DNA adducts, such as 4-OHE1[E2]-1-N3Ade and 4-OHE1[E2]-1-N7Gua, compared to quinones derived from 2-OHE2 [1] [12]. Kinetic studies in model systems, like hamster kidney microsomes, demonstrate varying substrate preferences among estrogens; estrone is metabolized to catechols more efficiently than estradiol, and synthetic estrogens like ethinyl estradiol are poorer substrates [5]. The balance between 2- and 4-hydroxylation pathways is thus a crucial determinant of potential estrogen genotoxicity.
Table 1: Key Properties of Estradiol Hydroxylation Pathways
| Characteristic | 2-Hydroxylation Pathway | 4-Hydroxylation Pathway |
|---|---|---|
| Primary CYP Enzyme | CYP1A2, CYP3A4 | CYP1B1 |
| Major Metabolite | 2-Hydroxyestradiol (2-OHE2) | 4-Hydroxyestradiol (4-OHE2) |
| Catechol Estrogen Reactivity | Moderate | High |
| Primary DNA Adducts Formed | Low levels of 2-OHE-derived adducts (e.g., 2-OHE1(E2)-6-N3-Ade) | High levels of 4-OHE1(E2)-1-N3Ade, 4-OHE1(E2)-1-N7Gua |
| Tumorigenic Potential in Models | Low/Protective (via 2-MeOE2) | High |
| Tissue Expression | Liver (High), Breast, Uterus, Kidney, Brain | Breast (Normal & Tumor), Uterus, Kidney |
Catechol estrogens (2-OHE2 and 4-OHE2) exist in a precarious state; they are necessary intermediates for estrogen elimination but possess inherent chemical instability that can lead to deleterious side reactions. The cellular balance between enzymatic detoxification and oxidation dictates whether these catechols are safely eliminated or progress to form reactive quinones and DNA adducts.
Catechol-O-methyltransferase (COMT) is a pivotal enzyme in safeguarding against catechol estrogen-mediated DNA damage. COMT catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol ring, forming methoxyestrogens (e.g., 2-methoxyestradiol (2-MeOE2) from 2-OHE2 and 4-methoxyestradiol from 4-OHE2) [1] [3] [10]. This methylation reaction is highly efficient in the liver and other tissues and effectively blocks the one-electron oxidation of catechols to semiquinones and quinones, preventing their redox cycling and subsequent covalent binding to DNA [1]. Experimental evidence strongly supports COMT's protective role: Inhibition of COMT in human breast cell lines (MCF-7, MCF-10F) leads to significantly increased levels of oxidative DNA damage (8-oxo-dG) and depurinating DNA adducts (including adenine and guanine adducts) following treatment with E2 or 4-OHE2 [1]. Conversely, overexpression or induction of COMT activity correlates with reduced adduct formation. Crucially, the functional Val158Met polymorphism (rs4680) in the COMT gene impacts enzyme activity; the Val/Val genotype results in 3-4 times higher thermostable enzyme activity compared to the Met/Met genotype, potentially influencing individual susceptibility to estrogen-induced DNA damage in hormone-sensitive tissues [3] [6] [10]. Leptin, an adipokine elevated in obesity, has been shown to significantly downregulate COMT expression and promoter activity in MCF-7 breast cancer cells, providing a mechanistic link between obesity and increased estrogen genotoxicity [7].
Table 2: Enzymatic Regulation of Catechol Estrogen Pathways and Impact on DNA Adduct Formation
| Enzyme / Process | Function | Effect on Catechols | Consequence for DNA Adducts | Modulating Factors |
|---|---|---|---|---|
| COMT | Methylation of catechol hydroxyl group | Inactivates catechols (e.g., 2-OHE2 → 2-MeOE2) | Prevents quinone formation & adducts | Val158Met polymorphism (↓ activity Met allele); Leptin (↓ expression) [1] [3] [7] |
| UGTs (Glucuronidation) | Conjugation with glucuronic acid | Increases water solubility, facilitates excretion | Removes catechols/precursors from reactive pool | UGT1A1, UGT2B7 polymorphisms; Efficient biliary excretion [4] |
| SULTs (Sulfation) | Conjugation with sulfate group | Increases water solubility, facilitates excretion | Removes catechols/precursors from reactive pool | Tissue-specific expression (e.g., liver, intestine) |
| NQO1 (Quinone Reductase) | Two-electron reduction of quinones to catechols | Detoxifies estrogen quinones (e.g., 4-OHE2-Q) | Prevents quinone reaction with DNA | Inducible by antioxidants (e.g., sulforaphane) [1] |
| Auto-oxidation / CYP-redox cycling | One-electron oxidation of catechols | Converts catechols to semiquinones/quinones | Generates reactive quinones leading to adducts (e.g., 2-OHE2-1-N3-Ade) | Enhanced by low COMT/UGT/SULT/NQO1 activity; Pro-oxidant environments |
Phase II conjugation reactions, particularly glucuronidation and sulfation, serve as major detoxification routes for catechol estrogens, preventing their oxidation and facilitating excretion. UDP-glucuronosyltransferases (UGTs) catalyze the covalent attachment of glucuronic acid to the hydroxyl group(s) of catechol estrogens (or their parent estrogens), forming hydrophilic glucuronide conjugates (e.g., 2-OHE2-glucuronide). Similarly, sulfotransferases (SULTs) add sulfate groups, forming sulfates (e.g., 2-OHE2-sulfate) [4] [8]. These conjugated metabolites exhibit drastically reduced chemical reactivity and increased water solubility, enabling their efficient elimination via bile or urine. Glucuronidation is a dominant pathway for many phenolic compounds, including estrogens and their hydroxylated derivatives. UGT enzymes, such as UGT1A1 and UGT2B7, are highly expressed in the liver and intestine, key sites of first-pass metabolism [4]. Crucially, glucuronides reaching the systemic circulation or intestine are subject to enterohepatic recirculation; intestinal bacteria expressing β-glucuronidase can hydrolyze glucuronides back to their active aglycones (e.g., 2-OHE2), potentially allowing local reabsorption and prolonging systemic exposure, albeit generally at low concentrations [4]. This recycling underscores the complex interplay between host metabolism and gut microbiota in determining the net exposure to reactive estrogen metabolites. Sulfation is generally considered a high-affinity, low-capacity pathway compared to glucuronidation, but it significantly contributes to the inactivation and excretion of estrogens, particularly in specific tissues. Together, COMT methylation, glucuronidation, and sulfation constitute a coordinated defense network minimizing the accumulation of free catechol estrogens and their progression to DNA-reactive quinones. Impairment in any of these pathways, whether genetic, environmental (e.g., toxins), or disease-related (e.g., obesity-induced leptin dysregulation), can shift the balance towards quinone formation and DNA adduct generation, such as the 2-Hydroxyestradiol 1-N3-Adenine adduct [1] [4] [7].
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